Cas no 66560-05-2 (N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine)

N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine is a phosphorus-nitrogen-containing heterocyclic compound with a unique molecular structure combining a phosphaphenanthrene oxide moiety and a phenyl-substituted triazine ring. This compound exhibits excellent flame-retardant properties due to synergistic effects between phosphorus and nitrogen, enhancing thermal stability and char formation. Its high thermal decomposition temperature and low volatility make it suitable for high-performance polymer applications, such as epoxy resins and polyurethanes. The compound also demonstrates good compatibility with various matrices, ensuring uniform dispersion and improved mechanical properties. Its halogen-free composition aligns with environmental and safety regulations, making it a preferred choice for sustainable flame-retardant solutions.
N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine structure
66560-05-2 structure
Product Name:N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine
CAS No:66560-05-2
MF:C22H18N5O2P
MW:415.384384632111
CID:58480
PubChem ID:101592571
Update Time:2025-10-30

N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
    • N-(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-6-phenyl-1,3,5-triazine-2,4-diamine P-oxide
    • 6-[[(4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino]methyl]-6H-dibenz[c,e][1,2]oxaphosphorin 6-oxide
    • 6-(((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)methyl)dibenzo[c,e][1,2]oxaphosphinine 6-oxide
    • 2-N-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
    • 66560-05-2
    • N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine
    • Inchi: 1S/C22H18N5O2P/c23-21-25-20(15-8-2-1-3-9-15)26-22(27-21)24-14-30(28)19-13-7-5-11-17(19)16-10-4-6-12-18(16)29-30/h1-13H,14H2,(H3,23,24,25,26,27)
    • InChI Key: CVBORFFBTSOKQO-UHFFFAOYSA-N
    • SMILES: P1(CNC2N=C(N)N=C(C3C=CC=CC=3)N=2)(C2C=CC=CC=2C2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 415.12000
  • Monoisotopic Mass: 415.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103A^2
  • XLogP3: 4

Experimental Properties

  • Density: 1.44
  • PSA: 112.83000
  • LogP: 4.80740

N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N231095-50mg
N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
66560-05-2
50mg
$ 190.00 2022-06-03
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N231095-100mg
N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
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100mg
$ 310.00 2022-06-03
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N231095-250mg
N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
66560-05-2
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Additional information on N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine

Introduction to N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine (CAS No. 66560-05-2)

N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine is a compound of significant interest in the field of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its complex heterocyclic framework, has garnered attention due to its potential applications in drug development and molecular recognition. The compound's unique blend of phosphorus-containing and nitrogen-containing heterocycles makes it a promising candidate for further exploration in medicinal chemistry.

The chemical identity of this compound is defined by its CAS number, 66560-05-2, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise classification and retrieval of information related to the molecule. The structural formula of N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine highlights its composition, featuring a phenanthrenoid core modified with an oxygenated phosphorus atom and attached to a triazine diamine moiety. Such structural features are often associated with enhanced binding affinity and selectivity, key attributes in the design of novel therapeutic agents.

In recent years, there has been growing interest in the development of molecules that incorporate both phosphorus and nitrogen heterocycles. These elements are known for their ability to form stable coordination complexes with biological targets, making them valuable in the design of small-molecule inhibitors and activators. The N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl moiety in this compound contributes to its unique electronic properties, which can be exploited for interactions with specific biological receptors or enzymes.

The triazine ring system in N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine serves as a versatile scaffold for further functionalization. Triazines are well-known for their role in various pharmaceutical applications due to their ability to engage in multiple hydrogen bonding interactions and hydrophobic effects. The presence of two amine groups on the triazine ring enhances its reactivity and allows for the introduction of additional functional moieties that can modulate its biological activity.

Recent advancements in computational chemistry have enabled more accurate predictions of the binding modes and affinities of such complex molecules. By leveraging molecular modeling techniques, researchers can simulate interactions between N-(10-Oxido-9,10-dihydro-9-oxa- 10-phosphaphenanthrene)methyl- 6- phenyl- 1, 3, 5-triazine- 2, 4- diamine and potential biological targets. These simulations have provided valuable insights into how structural modifications can influence binding affinity and selectivity, guiding the design of more effective drug candidates.

The phenyl group attached to the triazine ring in N-(10-Oxido- 9, 10-dihydro- 9-oxa- 10-phosphaphenanthrene)methyl- 6- phenyl- 1, 3, 5-triazine- 2, 4- diamine introduces additional hydrophobic interactions that can enhance the molecule's solubility and bioavailability. These properties are crucial for ensuring that the compound can effectively reach its target site within biological systems. Additionally, the phenyl group can serve as a platform for further derivatization, allowing researchers to explore a wide range of structural variations.

In vitro studies have begun to uncover the potential biological activities of N-(10-Oxido- 9, 10-dihydro- 9-oxa- 10-phosphaphenanthrene)methyl- 6- phenyl- 1, 3, 5-triazine- 2, 4- diamine. Preliminary results suggest that this compound exhibits moderate binding affinity towards certain enzymes and receptors involved in cellular signaling pathways. These findings are particularly exciting as they highlight the compound's potential as a lead molecule for further optimization towards therapeutic applications.

The synthesis of N-(10-Oxido- 9, 10-dihydro- 9-oxa- 10-phosphaphenanthrene)methyl- 6- phenyl- 1, 3, 5-triazine- -diamine presents unique challenges due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in building the intricate heterocyclic framework of this compound. These methods allow for efficient installation of functional groups while maintaining regioselectivity and stereochemical integrity.

The development of novel pharmaceutical agents often involves a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and biological testing. N-(l0-OxidO -l0-hydro-l0-phosphaphenanthrenel)methyI-Sphenyl-l ,3 ,5-triaZinc-Z ,4 -diamme exemplifies this collaborative effort. By combining experimental data with theoretical predictions, researchers can accelerate the discovery process and identify promising candidates for further development. This compound serves as a testament to the power of modern chemical research in addressing complex biological challenges.

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